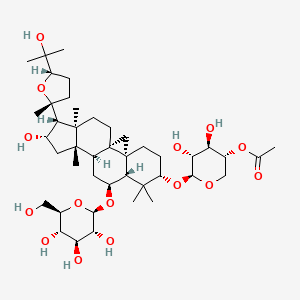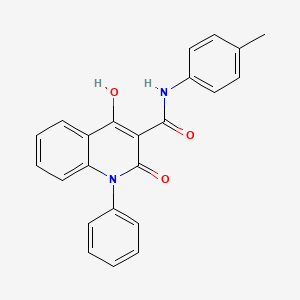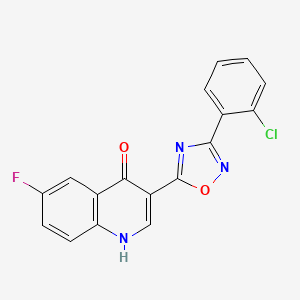
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide, also known as JNJ-1661010, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Inhibition of FAAH by JNJ-1661010 leads to increased levels of endocannabinoids, which can have a variety of effects on the body.
Mecanismo De Acción
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have neuroprotective effects, particularly in models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide. One area of interest is its potential as a treatment for substance use disorders, as endocannabinoids have been implicated in the regulation of drug reward and addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as endocannabinoids have been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with butan-2-amine to form N-(butan-2-yl)-4-methylbenzamide. This intermediate is then reacted with 1H-pyrrole-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-butan-2-yl-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-14(10-18-15)16(20)13-7-5-11(2)6-8-13/h5-10,12,18H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAMVRSIZIHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2902845.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)
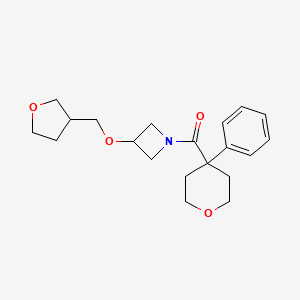
![2-(1,2-Benzoxazol-3-yl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2902851.png)
![N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2902852.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2902854.png)
![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902860.png)
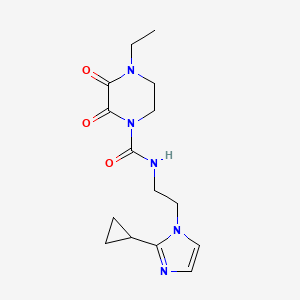
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B2902863.png)
